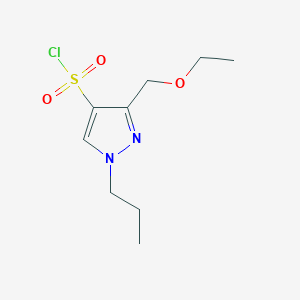

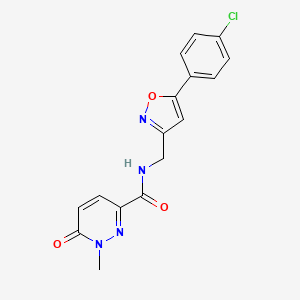

![molecular formula C19H14N4O3S B2521640 2-苯甲酰胺基-N-(2-甲基苯并[d]噻唑-5-基)恶唑-4-甲酰胺 CAS No. 1286727-85-2](/img/structure/B2521640.png)

2-苯甲酰胺基-N-(2-甲基苯并[d]噻唑-5-基)恶唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-benzamido-N-(2-methylbenzo[d]thiazol-5-yl)oxazole-4-carboxamide is a chemical entity that appears to be related to a class of compounds that involve benzothiazole and carboxamide functionalities. While the specific compound is not directly mentioned in the provided papers, these papers discuss related chemical structures and their properties, which can provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of the compound .

Synthesis Analysis

The synthesis of related benzothiazole derivatives is described in the papers. For instance, biphenyl benzothiazole-2-carboxamide derivatives were synthesized by reacting biphenyl acid chloride with 2-aminobenzothiazole . Similarly, N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide was synthesized by reacting benzoyl isothiocyanate with 2-aminobenzothiazole . These methods suggest that the synthesis of 2-benzamido-N-(2-methylbenzo[d]thiazol-5-yl)oxazole-4-carboxamide could potentially involve the amide coupling of an appropriate oxazole derivative with a methylbenzothiazole moiety.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole moiety, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The papers provided do not directly discuss the molecular structure of the specific compound , but they do mention the structural characterization of similar compounds. For example, N-(ferrocenylmethyl)benzene-carboxamide derivatives were characterized using various spectroscopic techniques, including NMR and mass spectrometry . This suggests that similar techniques could be used to analyze the molecular structure of 2-benzamido-N-(2-methylbenzo[d]thiazol-5-yl)oxazole-4-carboxamide.

Chemical Reactions Analysis

The chemical reactivity of benzothiazole derivatives can involve various transformations. The photoreactions of 2-(4-thiazolyl)-1H-benzimidazole in the presence of singlet oxygen lead to several products, indicating the susceptibility of such compounds to oxidative conditions . Additionally, the tranamidation reaction of a thiosemicarbazide containing a benzothiazole moiety in the presence of PdCl2 suggests that benzothiazole carboxamides can undergo ligand exchange reactions . These findings could be relevant when considering the chemical reactions that 2-benzamido-N-(2-methylbenzo[d]thiazol-5-yl)oxazole-4-carboxamide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific substituents and structural features. While the papers do not provide direct information on the physical and chemical properties of the compound , they do report on the biological activities of related compounds. For example, certain benzothiazole carboxamides exhibit diuretic activity , and others show cytotoxic effects against cancer cell lines . These biological activities are indicative of the chemical properties of benzothiazole derivatives and suggest that 2-benzamido-N-(2-methylbenzo[d]thiazol-5-yl)oxazole-4-carboxamide may also possess interesting biological properties.

科学研究应用

抗菌活性

基于苯并噻唑核设计的化合物具有良好的抗菌活性,尤其对金黄色葡萄球菌和枯草芽孢杆菌。这些研究展示了此类化合物作为有效抗菌剂的潜力,可在医学应用中进一步探索 (Palkar 等,2017).

利尿活性

合成并筛选了联苯苯并噻唑-2-甲酰胺衍生物的利尿活性。在这些衍生物中,特定化合物显示出作为利尿剂的显着前景,突出了它们在治疗受益于利尿的疾病中的潜在用途 (Yar & Ansari,2009).

抗过敏活性

4H-嘧啶并[2,1-b]苯并唑-4-酮的酸性衍生物的合成产生了具有潜在抗过敏活性的化合物。这些化合物已通过抑制大鼠被动皮肤过敏反应的有效性进行了测试,为开发新的抗过敏药物提供了一条途径 (Wade 等,1983).

水性介质中的合成效率

在水性介质中高效合成苯并唑类化合物(包括苯并恶唑和苯并噻唑)的研究提出了一种生产这些化合物的环保方法。此类方法有助于更环保的化学实践,并可以提高基于苯并唑的药物的生产可扩展性 (Boeini & Hajibabaei Najafabadi,2009).

苯并噻唑的电合成

合成 2-氨基苯并噻唑的创新方法涉及在电解条件下无外加氧化剂的分子内脱氢 C-S 交叉偶联。该方法突出了合成苯并噻唑的可持续且高效的途径,这在各种药物应用中至关重要 (Wang、唐 & 雷,2017).

作用机制

Environmental Factors

Environmental factors such as nutrient availability can influence the action of these compounds. Bacteria use quorum sensing pathways to respond to these external factors and coordinate behaviors such as biofilm formation, virulence production, and other pathogenesis .

Result of Action

The result of action for these related compounds is the inhibition of quorum sensing, which can prevent the formation of biofilm, reduce the production of toxins, and discourage bacteria to develop future resistance .

属性

IUPAC Name |

2-benzamido-N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O3S/c1-11-20-14-9-13(7-8-16(14)27-11)21-18(25)15-10-26-19(22-15)23-17(24)12-5-3-2-4-6-12/h2-10H,1H3,(H,21,25)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHXYSPRUHODFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=COC(=N3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzamido-N-(2-methylbenzo[d]thiazol-5-yl)oxazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

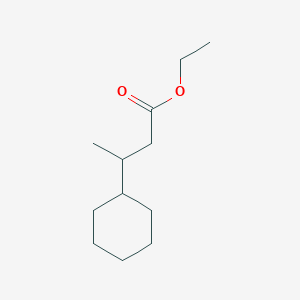

![Bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2521557.png)

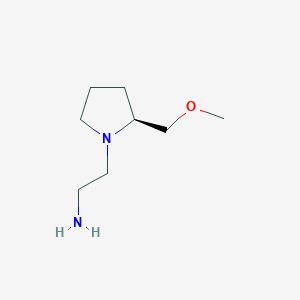

![2-(4-ethoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2521558.png)

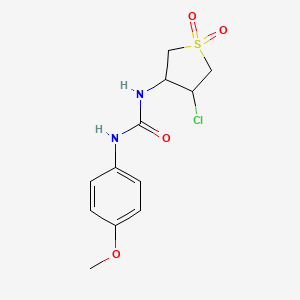

![N-(3-methoxypropyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2521560.png)

![6-Bromo-N-[3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]phenyl]pyridine-2-carboxamide](/img/structure/B2521564.png)

![3-chloro-N-({3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-4,5-dihydro-5-isoxazolyl}methyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2521572.png)

![(1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2521573.png)

![2-[2-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2521576.png)

![3-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2521579.png)

![1-[(4-Chlorophenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B2521580.png)